N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride
Description
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine dihydrochloride is a triazole-containing amine derivative with the molecular formula C₇H₁₄N₄·2HCl (molecular weight: 227.13 g/mol). Structurally, it consists of a 1,2,4-triazole ring connected via an ethyl linker to a propan-1-amine backbone, stabilized as a dihydrochloride salt. The dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical or biochemical applications .
Triazole derivatives are widely studied for their pharmacological properties, particularly as antifungal agents due to their ability to inhibit cytochrome P450 enzymes in pathogens .
Properties
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-yl)ethyl]propan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-2-4-8-5-3-7-9-6-10-11-7;;/h6,8H,2-5H2,1H3,(H,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCMELROLIQOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=NC=NN1.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. The 1,2,4-triazole ring in its structure allows it to form hydrogen bonds and dipole interactions with biological receptors. This compound has been shown to interact with enzymes such as aromatase, which is involved in the biosynthesis of estrogens. The interaction with aromatase can lead to inhibition of the enzyme, thereby affecting estrogen levels in the body.
Cellular Effects
This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with aromatase can lead to changes in estrogen levels, which in turn can influence cell proliferation and differentiation. Additionally, this compound has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The 1,2,4-triazole ring allows it to form hydrogen bonds with enzymes such as aromatase, leading to enzyme inhibition. This inhibition can result in decreased estrogen synthesis, which can have downstream effects on gene expression and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound has been associated with sustained inhibition of aromatase and prolonged effects on estrogen levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit aromatase without causing significant toxicity. At higher doses, toxic effects such as liver damage and disruptions in hormonal balance have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to estrogen biosynthesis. It interacts with enzymes such as aromatase, which catalyzes the conversion of androgens to estrogens. By inhibiting aromatase, this compound can alter metabolic flux and affect the levels of metabolites involved in estrogen synthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific tissues. The compound’s ability to form hydrogen bonds with biological receptors also plays a role in its distribution within the body.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell. Its activity and function may vary depending on its localization, with potential effects on cellular processes such as gene expression and enzyme activity.
Biological Activity
N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine; dihydrochloride (CAS Number: 94127-79-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and enzyme inhibition capabilities.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological relevance. The molecular formula is C7H14N4·2HCl, with a molecular weight of approximately 225.33 g/mol. The presence of the triazole moiety often correlates with various pharmacological activities.
Antimicrobial Activity
Several studies have examined the antimicrobial properties of triazole derivatives, including N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine.
Table 1: Antimicrobial Activity Against Various Pathogens
The compound exhibited moderate activity against several gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. This suggests that it could be a candidate for developing new antimicrobial agents.
Anticancer Activity
Triazole derivatives have also been studied for their anticancer properties. A study indicated that compounds with similar structures to N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine showed promising results against various cancer cell lines.
Table 2: Anticancer Activity Against Selected Cell Lines
The compound demonstrated significant inhibitory effects on colon carcinoma (IC50 = 6.2 μM) and breast cancer cells (IC50 = 27.3 μM). These findings highlight its potential as an anticancer agent.
Enzyme Inhibition
In addition to its antimicrobial and anticancer activities, N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochloride has shown promise as an enzyme inhibitor.
Table 3: Enzyme Inhibition Profile
The compound exhibited high inhibition against acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders.
Case Studies
Several case studies have explored the therapeutic applications of triazole derivatives similar to N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-aminedihydrochloride:
- Case Study on Antimicrobial Resistance : A study investigated the effectiveness of triazole derivatives in overcoming antibiotic resistance in Staphylococcus aureus. The results indicated that these compounds could restore sensitivity to conventional antibiotics when used in combination therapies.
- Case Study on Cancer Treatment : Another research focused on the use of triazole compounds in combination with standard chemotherapy for breast cancer patients. The study found that patients treated with triazole derivatives showed improved outcomes compared to those receiving chemotherapy alone.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. In one study, derivatives of triazole were synthesized and tested against various cancer cell lines. The results showed significant growth inhibition percentages (PGIs) against multiple cancer types, including SNB-19 and OVCAR-8, highlighting the potential of triazole derivatives in cancer therapy .
Mechanism of Action
The mechanism by which N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine exerts its effects involves the inhibition of specific enzymes related to tumor growth. Triazole compounds are known to interfere with DNA synthesis and repair mechanisms in cancer cells, leading to apoptosis .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound | Cell Line | Percent Growth Inhibition (PGI) |
|---|---|---|
| 6h | SNB-19 | 86.61% |
| 6h | OVCAR-8 | 85.26% |
| 6h | NCI-H40 | 75.99% |
Agricultural Applications
Fungicidal Properties
Triazole compounds are widely recognized for their fungicidal properties. The application of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride in agriculture can help combat fungal diseases in crops. Studies have demonstrated that triazoles can inhibit the growth of various plant pathogens by disrupting their cellular processes .
Case Study: Efficacy Against Fungal Pathogens
In a controlled study, the effectiveness of triazole derivatives was evaluated against common agricultural fungal pathogens such as Fusarium and Aspergillus species. The results indicated a significant reduction in fungal growth when treated with triazole compounds compared to untreated controls.
Material Science Applications
Polymer Chemistry
The incorporation of triazole units into polymer matrices has shown to enhance the thermal and mechanical properties of materials. Research has demonstrated that polymers containing triazole groups exhibit improved stability and resistance to degradation under various environmental conditions .
Table 2: Properties of Triazole-Modified Polymers
| Property | Standard Polymer | Triazole-Modified Polymer |
|---|---|---|
| Thermal Stability (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 50 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related triazole derivatives:
Key Observations :
- Salt Forms: The dihydrochloride salt of the target compound likely offers superior solubility compared to mono-hydrochloride analogs (e.g., ), which is advantageous for formulation in aqueous systems.
- Backbone Modifications : Replacement of the ethylpropanamine chain with acetic acid () or acetamide () alters polarity and hydrogen-bonding capacity, affecting bioavailability and target binding.
Antifungal Potential
Triazole derivatives are well-documented for antifungal activity. For example:
Screening Data :
- highlights a fluorometric screening method using Alamar Blue, which identified an imidazolylindol-propanol derivative with potent activity (MIC: 0.001 μg/mL against Candida albicans). While the target compound’s activity is unspecified, its structural similarity to triazole antifungals implies testable hypotheses for efficacy .
Q & A
Q. What are the critical considerations for optimizing the synthesis of N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves coupling a triazole derivative with an amine precursor, followed by salt formation with HCl. Key factors include:
- Reagent Selection : Use of bases like triethylamine to neutralize HCl during salt formation .
- Reaction Conditions : Temperature control (e.g., reflux) to ensure complete reaction and minimize side products. For example, refluxing in dioxane with hydrazine hydrate or hydroxylamine hydrochloride has been effective for analogous triazole-amine derivatives .
- Purification : Chromatography or recrystallization from methanol/water mixtures to isolate the dihydrochloride salt .
- Yield Optimization : Monitoring pH during HCl addition to avoid over-acidification, which can degrade the product .
Q. How can researchers characterize the solubility and stability of this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility Testing : Perform phase-solubility studies in solvents like water, methanol, and DMSO. The dihydrochloride salt form generally enhances aqueous solubility compared to the free base .
- Stability Assays : Use accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. For example, similar triazole derivatives show degradation under acidic conditions, necessitating pH-controlled storage .
- Data Interpretation : Compare solubility/stability profiles with non-salt analogs (e.g., free amine) to quantify the dihydrochloride’s impact .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of triazole-amine derivatives?
- Methodological Answer :
- Comparative Bioassays : Test the compound alongside structurally similar analogs (e.g., 3-methyl-1H-1,2,4-triazol-5-amine) under identical conditions to isolate substituent effects .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify specific targets. For example, pyrazole-triazole hybrids show activity as kinase inhibitors, suggesting a potential mechanism .
- Data Normalization : Account for variations in salt form (e.g., dihydrochloride vs. free base) by converting bioactivity data to molar equivalents .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., fungal CYP51 for antifungal applications). Focus on the triazole ring’s hydrogen-bonding capacity and the ethylamine linker’s flexibility .
- QSAR Analysis : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity data from analogs. For instance, electron-withdrawing groups on the triazole ring may enhance binding to metalloenzymes .
- Validation : Synthesize top-predicted derivatives and validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What experimental approaches are effective for studying the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS analysis to detect degradation products .
- Metabolic Stability : Use liver microsome assays (human/rat) to assess CYP450-mediated metabolism. Triazole derivatives often exhibit moderate metabolic stability, requiring structural tweaks like fluorination .
- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines (exposure to UV/visible light) .
Key Research Gaps and Recommendations
- Contradictions in Bioactivity : Discrepancies in antifungal activity between similar triazole salts suggest formulation-dependent effects (e.g., counterion impact on membrane permeability) .
- Synthetic Challenges : Low yields in coupling steps may require alternative catalysts (e.g., Pd-mediated cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
